molecular formula C11H28N2 B1505412 Ethane;1-ethyl-4-methylpiperazine CAS No. 337364-91-7

Ethane;1-ethyl-4-methylpiperazine

Cat. No.: B1505412
CAS No.: 337364-91-7
M. Wt: 188.35 g/mol
InChI Key: POKWXAXUSBRSCV-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylpiperazine ethanedioate (1:1) is a piperazine derivative characterized by an ethyl group at the 1-position and a methyl group at the 4-position of the piperazine ring, forming a 1:1 salt with oxalic acid (ethanedioic acid). This compound belongs to a broader class of N-substituted piperazines, which are widely studied for their diverse pharmacological and physicochemical properties. Piperazine derivatives often exhibit tunable basicity due to the nitrogen atoms in the ring, making them suitable for salt formation with acids like oxalic acid to enhance solubility and stability .

Properties

CAS No.

337364-91-7

Molecular Formula

C11H28N2

Molecular Weight

188.35 g/mol

IUPAC Name

ethane;1-ethyl-4-methylpiperazine

InChI

InChI=1S/C7H16N2.2C2H6/c1-3-9-6-4-8(2)5-7-9;2*1-2/h3-7H2,1-2H3;2*1-2H3

InChI Key

POKWXAXUSBRSCV-UHFFFAOYSA-N

SMILES

CC.CC.CCN1CCN(CC1)C

Canonical SMILES

CC.CC.CCN1CCN(CC1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring significantly influence molecular weight, solubility, and crystallinity. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
1-Ethyl-4-methylpiperazine oxalate 1-ethyl, 4-methyl, oxalate salt ~278.3 (estimated) Enhanced solubility due to oxalate ion Inferred
1-(4-Methoxyphenyl)piperazine 4-methoxyphenyl 206.3 Low water solubility, crystalline
1-Aroyl-4-(4-methoxyphenyl)piperazines Aroyl + 4-methoxyphenyl 320–400 Variable solubility; supramolecular assembly via H-bonding
1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine Fluorophenyl, phenylpropyl ~545.6 Lipophilic; targets 5-HT2A receptors
  • Key Observations :
    • The ethyl and methyl groups in 1-ethyl-4-methylpiperazine oxalate likely confer moderate lipophilicity, balancing solubility (via oxalate) and membrane permeability.
    • Aroyl-substituted piperazines () exhibit reduced solubility compared to salts but form stable crystalline structures through hydrogen bonding.

Receptor Binding and Therapeutic Potential

Piperazine derivatives exhibit diverse biological activities depending on substituents:

Compound Target/Activity Mechanism/Application Reference
1-Ethyl-4-methylpiperazine oxalate Not explicitly studied; inferred from analogs Potential CNS modulation (e.g., dopamine/serotonin) Inferred
1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine 5-HT2A receptor antagonist Neuropharmacological applications
MT-45 μ-opioid receptor agonist Analgesic (withdrawal liability)
1-Aroyl-4-(4-methoxyphenyl)piperazines Monoamine reuptake inhibition Antidepressant/antipsychotic potential
  • Key Observations :
    • Ethyl and methyl substituents may enhance blood-brain barrier penetration compared to bulky aryl groups.
    • Halogenated analogs (e.g., fluorophenyl in ) show high receptor specificity but increased toxicity risks .

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